2-Pentylfuran is a heterocyclic organic compound belonging to the furan class. It is characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a pentyl group attached at the 2-position. [] This compound is naturally found in various food sources, including fruits like goji berries [], cooked rice [], and seafood like the Chinese mitten crab []. Additionally, it contributes to the aroma profile of fermented products like dry fermented sausages [] and traditional Korean fermented soybean products like sigumjang meju [].
2-Pentylfuran plays a significant role in scientific research, primarily due to its contribution to food flavor. It is a key volatile aroma compound associated with "beany" or "green" off-flavors in soybean products. [] In other foods, it can contribute to desirable aromas, such as those found in roasted mutton [] and scallion pancakes. [] Its presence in the breath of patients with Aspergillus fumigatus infection makes it a potential biomarker for diagnostic purposes. [, ]
The mechanism of action of 2-pentylfuran is largely unexplored, particularly in relation to its role as a potential biomarker for Aspergillus fumigatus infection. [, ]
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